Cinnolin-4-amine

Vue d'ensemble

Description

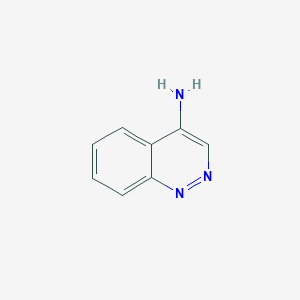

Cinnolin-4-amine is a heterocyclic compound that belongs to the cinnoline family It is characterized by a bicyclic structure consisting of a benzene ring fused with a pyridazine ring, where an amine group is attached at the fourth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cinnolin-4-amine can be synthesized through several methods. One common approach involves the reduction of 4-azidocinnoline to this compound. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. Another method involves the cyclization of o-aminoacetophenone derivatives with sodium nitrite and hydrochloric acid, followed by reduction with sodium dithionite.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The reduction of 4-azidocinnoline is often preferred due to its high yield and relatively straightforward process.

Analyse Des Réactions Chimiques

Types of Reactions: Cinnolin-4-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cinnolin-4-one.

Reduction: Reduction of this compound can yield different substituted derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted cinnoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: Cinnolin-4-one.

Reduction: Substituted cinnoline derivatives.

Substitution: Various substituted cinnoline derivatives depending on the reagents used.

Applications De Recherche Scientifique

Fluorogenic Probes in Biological Applications

Cinnolin-4-amine as a Fluorogenic Probe

Recent studies have highlighted the use of this compound in the development of fluorogenic probes. A notable example is the transformation of 4-azidocinnoline to this compound, which exhibits enhanced fluorescence properties in polar solvents, particularly water. This transformation is facilitated by mechanisms such as aggregation-induced emission (AIE) and excited state intermolecular proton transfer (ESPT) .

In vitro studies demonstrated the applicability of this azide-amine pair in cellular environments, specifically using the HepG2 hepatic cancer cell line. The probe's ability to penetrate cells and convert from azide to amine allowed for effective detection of intracellular conditions through fluorescence microscopy and flow cytometry . This indicates a promising avenue for utilizing this compound in biological imaging and diagnostics.

Pharmacological Activities

Broad Spectrum of Biological Effects

Cinnoline derivatives, including this compound, exhibit a wide range of pharmacological activities. These include:

- Antibacterial and Antifungal Properties : Cinnoline derivatives have shown efficacy against various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

- Antimalarial Activity : Cinnolin-based compounds have been investigated for their effectiveness against malaria-causing parasites, indicating their potential as antimalarial drugs .

- Anti-inflammatory Effects : As phosphodiesterase 4 (PDE4) inhibitors, cinnoline derivatives can modulate inflammatory responses by regulating cyclic adenosine monophosphate (cAMP) levels. This action could be beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

This compound in Drug Development

Research has explored the use of this compound in combination therapies targeting specific diseases. For instance, it has been identified as a component in potent drug combinations for treating Leishmania major and Plasmodium falciparum infections, showcasing its utility in parasitic disease management .

Additionally, studies on human neutrophil elastase inhibitors have revealed that cinnoline derivatives can effectively inhibit this enzyme, which plays a critical role in inflammatory processes . This positions this compound as a valuable scaffold for developing anti-inflammatory drugs.

Mécanisme D'action

The mechanism of action of cinnolin-4-amine and its derivatives varies depending on the specific application. In medicinal chemistry, these compounds often interact with specific molecular targets, such as enzymes or receptors, to exert their effects. For example, some this compound derivatives act as kinase inhibitors, blocking the activity of enzymes involved in cell signaling pathways, which can lead to the inhibition of cancer cell growth.

Comparaison Avec Des Composés Similaires

Cinnolin-4-amine can be compared with other similar compounds, such as:

Cinnolin-4-ol: This compound has a hydroxyl group instead of an amine group at the fourth position.

Cinnolin-4-thiol: This compound has a thiol group at the fourth position.

Quinoline and Isoquinoline: These compounds have similar bicyclic structures but differ in the position and number of nitrogen atoms.

Uniqueness: this compound is unique due to its specific amine group at the fourth position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials.

Activité Biologique

Cinnolin-4-amine, a compound derived from the cinnoline scaffold, has garnered attention for its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential applications in medicinal chemistry.

Overview of this compound

This compound is characterized by its unique structural features that allow it to interact with various biological targets. Its derivation from the cinnoline structure provides a foundation for a wide range of pharmacological activities, including anti-inflammatory, antibacterial, antitumor, and enzyme inhibition properties.

1. Antitumor Activity

Cinnolin derivatives, including this compound, have shown promising antitumor activity. A study indicated that compounds with this scaffold could inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and K562 (chronic myeloid leukemia) cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways, including the modulation of cyclooxygenase enzymes .

2. Anti-inflammatory Effects

Research has demonstrated that cinnolin derivatives exhibit significant anti-inflammatory properties. For instance, compounds with electron-donating groups in their structure showed enhanced inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. These compounds were noted to have a better safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen .

3. Antibacterial and Antifungal Properties

Cinnolin derivatives have been evaluated for their antibacterial and antifungal activities. Studies reported that certain substitutions on the cinnoline ring enhanced efficacy against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. Additionally, some compounds displayed antifungal activity against Candida species .

4. Enzyme Inhibition

This compound has been identified as a potent inhibitor of human neutrophil elastase (HNE), an enzyme implicated in various inflammatory diseases. The structure-activity relationship (SAR) analysis revealed that specific modifications to the cinnoline core can significantly enhance HNE inhibition .

The biological activity of this compound can be attributed to several mechanisms:

- Fluorogenic Properties : Recent studies have shown that this compound exhibits unique fluorogenic properties when subjected to different solvent environments. This characteristic allows it to act as a probe in biological systems, facilitating the study of cellular processes such as hypoxia in cancer cells .

- Aggregation-Induced Emission (AIE) : The compound's fluorescence is enhanced in polar solvents due to AIE effects, which can be leveraged for imaging applications in live cells .

Case Study 1: Antitumor Efficacy

In a study examining the antitumor effects of cinnolin derivatives on K562 cells, researchers found that treatment with these compounds led to increased apoptosis rates and reduced colony formation capabilities compared to untreated controls. This suggests a strong potential for developing cinnoline-based therapies for leukemia treatment .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of cinnoline derivatives demonstrated that specific substitutions at the benzoyl group significantly enhanced COX-2 inhibition. The findings indicate that these compounds could serve as safer alternatives to existing anti-inflammatory medications due to their reduced ulcerogenicity .

Data Summary

Propriétés

IUPAC Name |

cinnolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-5-10-11-8-4-2-1-3-6(7)8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODZTSARNRLOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879342 | |

| Record name | 4-CINNOLINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5152-83-0 | |

| Record name | 4-CINNOLINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminocinnoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the predominant tautomeric form of cinnolin-4-amine in solution?

A1: According to NMR spectroscopic investigations, specifically ¹H, ¹³C, and ¹⁵N NMR, this compound (7) exists primarily in the amino form when dissolved in deuteriodimethyl sulfoxide. This is in contrast to its analog, cinnolin-4-ol, which exists predominantly in the cinnolin-4(1H)-one form in the same solvent.

Q2: Has this compound shown promising activity against any parasites?

A2: Yes, research indicates that this compound derivatives display notable anti-parasitic activity. Specifically, N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-7-(4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl)this compound (NEU-1017) exhibited potent in vitro activity against both Leishmania major, the causative agent of cutaneous leishmaniasis, and Plasmodium falciparum, the parasite responsible for malaria. This suggests that this compound derivatives could be promising leads for developing new treatments for these parasitic diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.